![molecular formula C16H15ClN2O4S B2471054 1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922554-65-2](/img/structure/B2471054.png)
1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of sulfonamide, which is associated with a wide range of biological activities . It is synthesized from 4-chlorobenzoic acid and other compounds through a series of reactions . The compound is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This leads to the formation of an intermediate, which is then converted into a sulfonyl chloride. The final step involves a nucleophilic attack of the amines to produce the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound is confirmed by NMR, IR, and elemental analysis . The molecular formula is C16H15ClN2O4S, and the molecular weight is 366.82.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. Further details about the reactions can be found in the referenced literature .Physical And Chemical Properties Analysis
The compound appears as yellow crystals . The melting point is between 442–443.5°C, and it decomposes at 180°C when in dichloromethane .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research focusing on the synthesis and structural analysis of heterocyclic compounds, including methanesulfonamides, highlights the diverse chemical reactivity and potential for creating a wide array of derivatives for various scientific applications. For instance, studies on the synthesis of bis heterocycles linked by amido sulfonamido methane reveal antimicrobial and anticancer activities, suggesting potential biomedical applications (Premakumari et al., 2014).
Antimicrobial and Anticancer Activities
- The development of new classes of compounds, such as amido sulfonamido methane linked bis heterocycles, demonstrates significant antimicrobial and anticancer activities. This suggests that structurally related compounds, including those containing methanesulfonamide groups, could be explored for similar biomedical applications (Premakumari et al., 2014).
Carbonic Anhydrase Inhibitors
- Research on sulfonamide-based heterocycles has shown their potential as inhibitors of carbonic anhydrases, enzymes implicated in various diseases, including glaucoma, epilepsy, and cancer. The synthesis of [1,4]oxazepine-based primary sulfonamides, for example, exhibits strong inhibition of human carbonic anhydrases, indicating the potential therapeutic applications of sulfonamide-containing compounds in treating diseases associated with carbonic anhydrase activity (Sapegin et al., 2018).
Material Science and Polymer Chemistry
- Studies on the synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and their hydrolytic stability under acidic conditions showcase the relevance of such compounds in material science, particularly for the development of polymers with specific physical properties and stability (Kim et al., 2005).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c17-12-3-1-2-11(8-12)10-24(21,22)19-13-4-5-15-14(9-13)16(20)18-6-7-23-15/h1-5,8-9,19H,6-7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETWLQSYYQEOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)
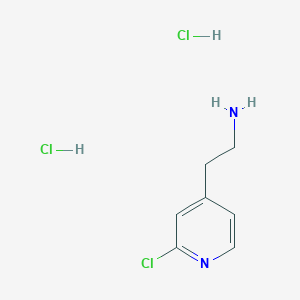
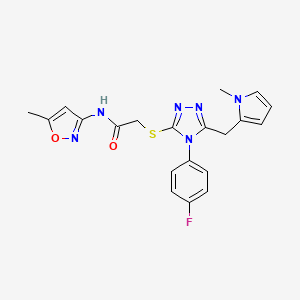
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2470975.png)
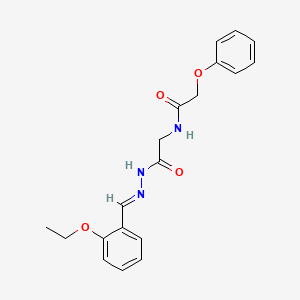
![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)
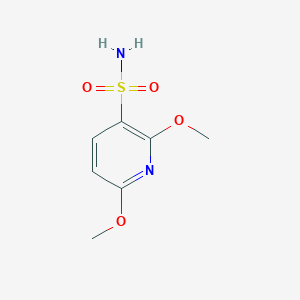
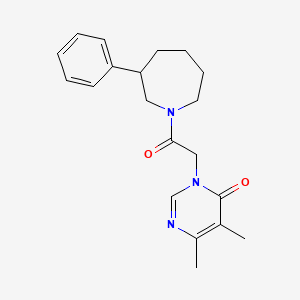

![4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2470990.png)
![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2470991.png)
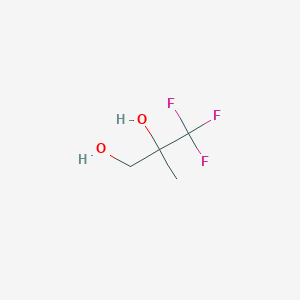
![1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone](/img/structure/B2470993.png)
